Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

Lipophilicity Membrane permeability Physicochemical profiling

This compound uniquely merges two privileged pharmacophores – the 4-chlorophenyl-2-oxoethyl SENP1 inhibitory motif (IC₅₀ ~2 µM) and the piperidin-1-ylsulfonyl AKR1C3 motif (IC₅₀ <100 nM) – into a single, synthetically tractable chemotype. With a TPSA of 89.1 Ų, XLogP3 3.8, and zero H-bond donors, it offers superior predicted brain penetration and metabolic stability over amide-based SENP1 leads. Commercially stocked at ≥90% purity, enabling same-week screening versus the 6–12 week custom synthesis required for comparable analogs. Ideal for rapid dual-target hit validation in prostate cancer and neuroinflammation programs.

Molecular Formula C20H20ClNO5S
Molecular Weight 421.89
CAS No. 324774-29-0
Cat. No. B2896508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate
CAS324774-29-0
Molecular FormulaC20H20ClNO5S
Molecular Weight421.89
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2
InChIKeyCLNJVKMKOFRGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 324774-29-0): Chemical Identity and Core Structural Features for Procurement


2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 324774-29-0) is a synthetic bifunctional ester of molecular formula C₂₀H₂₀ClNO₅S (MW 421.89 g/mol) that integrates a 4-chlorophenyl-2-oxoethyl ketone moiety with a piperidin-1-ylsulfonyl-substituted benzoate scaffold . The compound contains no hydrogen-bond donors, six hydrogen-bond acceptors, and exhibits a computed XLogP3 of 3.8 with a topological polar surface area (TPSA) of 89.1 Ų, placing it within favourable drug-like property space for membrane permeability and target engagement [1]. It is catalogued in commercial screening libraries under identifiers Oprea1_234138, Oprea1_541659, and STK806709, and is supplied at ≥90% purity for research use [1][2]. Its structural architecture combines two privileged pharmacophoric elements: the 4-chlorophenyl-2-oxoethyl group associated with Sentrin/SUMO-specific protease 1 (SENP1) inhibition, and the piperidin-1-ylsulfonyl group prevalent among aldo-keto reductase 1C3 (AKR1C3) inhibitors, making it a unique chemotype for dual-target probe development [3][4].

Why 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate Cannot Be Interchanged with Close Structural Analogs


Structural analogs sharing the 4-(piperidin-1-ylsulfonyl)benzoate core display sharply divergent target engagement profiles depending on the ester substituent: the 2-oxo-2-phenylethyl analog (CAS 1041927-73-4) has not been reported as an enzyme inhibitor despite its identical sulfonamide core, while the benzo[d]thiazol-2-ylmethyl variant acts as a neuronal nitric oxide synthase (nNOS) inhibitor with IC₅₀ ≈ 5 µM [3][4]. Conversely, compounds retaining the 2-(4-chlorophenyl)-2-oxoethyl motif but bearing a benzamidobenzoate ester (e.g., compound 8e, pIC₅₀ = 5.7, IC₅₀ ≈ 2.0 µM) are validated SENP1 inhibitors implicated in prostate cancer target engagement [2]. The target compound uniquely occupies an unexplored intersection of these two pharmacophoric spaces. Simple substitution with the non-chlorinated phenacyl ester or the carboxylic acid precursor (4-(piperidin-1-ylsulfonyl)benzoic acid) would eliminate the 4-chlorophenyl ketone recognition element and fundamentally alter both lipophilicity (ΔLogP > 0.7) and hydrogen-bonding topography, precluding functionally equivalent biological readouts [5][1].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 324774-29-0) Relative to Closest Analogs


Lipophilicity Shift (ΔLogP > 0.7) Versus Non-Chlorinated Phenacyl Ester Analog

The 4-chloro substituent on the phenyl ring of the target compound increases computed lipophilicity by approximately 0.7 log units relative to the non-chlorinated 2-oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 1041927-73-4). This difference corresponds to an approximately 5-fold higher theoretical partition coefficient, which directly impacts passive membrane permeability and non-specific protein binding in cellular assays [1][2]. In drug candidate profiling, a ΔLogP of this magnitude can shift compounds across critical absorption and distribution thresholds (e.g., crossing the LogP 3.5 boundary favourable for oral absorption while avoiding LogP > 5, which increases promiscuity risk) [3].

Lipophilicity Membrane permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Target vs. Benzamidobenzoate Analog

The target compound's TPSA of 89.1 Ų positions it near the 90 Ų threshold associated with favourable blood-brain barrier penetration, whereas the benzamidobenzoate SENP1 inhibitor scaffold (exemplified by compound J5 and derivatives 8d/8e) contains an additional amide NH donor and carbonyl acceptor, yielding a higher TPSA that would predict reduced CNS penetration [1][2]. This difference arises from the replacement of the benzamido linker with the piperidin-1-ylsulfonyl group, which eliminates one hydrogen-bond donor while retaining six acceptor atoms [1].

Polar surface area Blood-brain barrier penetration Oral bioavailability

Dual-Pharmacophore Architecture: Combination of SENP1-Associated and AKR1C3-Associated Motifs in a Single Chemotype

The target compound uniquely fuses two independently validated pharmacophoric elements within a single molecular entity. The 4-chlorophenyl-2-oxoethyl ester fragment is the core recognition element identified in the SPECS library-derived SENP1 inhibitor series (lead compound J5 optimized to 8d and 8e, with pIC₅₀ = 5.7, IC₅₀ ≈ 2.0 µM against SENP1) [1][3]. The piperidin-1-ylsulfonylphenyl moiety is the defining pharmacophore of non-carboxylate AKR1C3 inhibitors, where closely related 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones achieve IC₅₀ values < 100 nM with isoform selectivity [2]. No other compound in either published SAR series combines both motifs. This bifunctional architecture is not achievable through generic analog substitution.

SENP1 inhibition AKR1C3 inhibition Dual-target probe Prostate cancer

Sulfonamide vs. Amide Linker: Metabolic Stability and Synthetic Tractability Differentiation

The target compound employs a sulfonamide (piperidin-1-ylsulfonyl) linkage to the benzoate core, replacing the benzamido (amide) linkage found in SENP1 inhibitor leads J5, 8d, and 8e [1]. Sulfonamides are generally more resistant to hydrolytic metabolism than amides due to the stronger S–N bond and reduced susceptibility to amidase cleavage, potentially offering improved metabolic stability in hepatic microsome assays [2]. Additionally, the piperidine sulfonamide motif is synthetically accessible via direct sulfonylation of piperidine with 4-(chlorosulfonyl)benzoic acid derivatives, providing a simpler two-step route compared to the multi-step benzamidobenzoate synthesis requiring amide coupling and protecting group strategies [1].

Metabolic stability Sulfonamide Amide bond Synthetic accessibility

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound possesses seven rotatable bonds, compared to six rotatable bonds in the non-chlorinated 2-oxo-2-phenylethyl analog and an estimated higher count in the benzamidobenzoate SENP1 inhibitors (which contain additional rotatable benzyloxy substituents on the benzamido ring) [1][2]. While seven rotatable bonds still complies with the Lipinski threshold (≤10), each additional rotatable bond incurs an estimated entropic penalty of 0.5–1.0 kcal/mol upon target binding, which can erode binding affinity if not compensated by enthalpic gains from new polar contacts [3]. The target compound's rotatable bond count represents a deliberate balance between conformational flexibility for induced-fit binding and minimizing free rotors to preserve ligand efficiency.

Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is listed by multiple suppliers including Life Chemicals (catalog F0365-0024, purity ≥90%) and is categorized in the Oprea screening library, indicating established commercial sourcing with defined purity specifications [1][2]. In contrast, the closest SENP1-active analog (2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, including compounds 8d and 8e) are not commercially catalogued as discrete compounds; their procurement requires custom synthesis based on published procedures [3]. Similarly, the AKR1C3-active pyrrolidin-2-one series is primarily available through academic collaboration rather than direct commercial channels [4]. This availability differential reduces lead time for initial screening from months (custom synthesis) to days (commercial shipment).

Commercial sourcing Purity Screening library Procurement reliability

Recommended Scientific and Industrial Application Scenarios for 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 324774-29-0)


Prostate Cancer Dual-Target (SENP1/AKR1C3) Probe Development

This compound is most rationally deployed as a first-generation dual-pharmacophore probe targeting both SENP1 and AKR1C3, two enzymes independently validated in prostate cancer progression. The 4-chlorophenyl-2-oxoethyl motif is the core recognition element for SENP1 inhibition (reference compound 8e: IC₅₀ ≈ 2 µM) [3], while the piperidin-1-ylsulfonylphenyl motif is the essential pharmacophore for AKR1C3 inhibition (reference series: IC₅₀ < 100 nM) [4]. Researchers should prioritize this compound for parallel SENP1 deSUMOylation assays (RanGAP1 substrate, fluorescence readout) and AKR1C3 enzymatic assays (NADPH oxidation, L-idose substrate) to quantify dual-target engagement and establish the first SAR for this chemotype.

CNS-Penetrant Inhibitor Screening Due to Favourable TPSA Profile

With a TPSA of 89.1 Ų and zero hydrogen-bond donors, this compound sits at the CNS drug-like boundary and is predicted to have superior brain penetration potential compared to the benzamidobenzoate SENP1 series (estimated TPSA > 100 Ų with ≥1 H-bond donor) [1][3]. Screening teams focused on neurological indications where SENP1 plays a regulatory role (e.g., neuroinflammation, ischemic preconditioning) should prioritize this compound for parallel MDCK-MDR1 permeability assays and brain tissue distribution studies, as the physicochemical profile predicts a brain-to-plasma ratio advantage over amide-containing analogs.

Metabolic Stability-Driven Hit-to-Lead Optimization

The sulfonamide linker in this compound is inherently more resistant to hydrolytic metabolism than the amide bond in the benzamidobenzoate SENP1 series, based on well-established medicinal chemistry precedents for sulfonamide bioisosteres [5]. Compound optimization teams experiencing rapid amidase-mediated clearance of amide-containing leads should evaluate this compound in human, rat, and mouse liver microsome stability assays (1 µM test concentration, NADPH cofactor, 0–60 min time course) to quantify the metabolic stability advantage and determine whether the sulfonamide motif alone resolves the clearance liability without additional structural modification.

Rapid Hit Identification in Academic Screening Centers with Compressed Timelines

Because this compound is commercially available through multiple suppliers (Life Chemicals catalog F0365-0024, purity ≥90%) and catalogued in the Oprea screening library [1][2], it can be procured and screened within one week of project initiation. This contrasts with the custom synthesis lead time of 6–12 weeks required for the structurally comparable SENP1 inhibitor leads 8d and 8e [3]. Academic core facilities and small biotech companies operating under fixed-duration grants should prioritize this compound for preliminary hit validation against SENP1 and AKR1C3 before committing resources to custom synthesis of more advanced analogs, using the commercial availability as a strategic accelerator.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.